(2-Chloro-6-trifluoromethyl-pyridin-3-YL)-dimethyl-amine
Description
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C8H8ClF3N2 It is a derivative of pyridine, characterized by the presence of a chlorine atom, two methyl groups, and a trifluoromethyl group attached to the pyridine ring
Properties
Molecular Formula |
C8H8ClF3N2 |
|---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C8H8ClF3N2/c1-14(2)5-3-4-6(8(10,11)12)13-7(5)9/h3-4H,1-2H3 |
InChI Key |
SWEDEAJBJBZUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethylating agent and a dimethylamine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are optimized for maximum yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the pyridine ring.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the dimethylamino group.
2-chloro-4,6-dimethylpyridine: Similar structure but lacks the trifluoromethyl group.
N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the chlorine atom.
Uniqueness
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the combination of the trifluoromethyl group, chlorine atom, and dimethylamino group on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
